molecular formula C11H6F6N2OS B14168180 N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide CAS No. 4612-65-1

N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Cat. No.: B14168180
CAS No.: 4612-65-1
M. Wt: 328.24 g/mol
InChI Key: NYGXSUQZWJCTNB-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of trifluoromethyl groups, which are known for their electron-withdrawing properties, making the compound highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The compound’s electron-withdrawing trifluoromethyl groups enhance its reactivity, allowing it to form strong interactions with enzymes and other proteins. This can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, ultimately affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide, known for its antimicrobial properties.

    Benzothiazole: The parent compound, widely used in the synthesis of dyes, rubber accelerators, and pharmaceuticals.

    Trifluoromethylbenzothiazole: A related compound with similar electron-withdrawing properties, used in various chemical applications.

Uniqueness

This compound is unique due to the presence of both benzothiazole and trifluoromethyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

CAS No.

4612-65-1

Molecular Formula

C11H6F6N2OS

Molecular Weight

328.24 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C11H6F6N2OS/c12-10(13,14)7(11(15,16)17)8(20)19-9-18-5-3-1-2-4-6(5)21-9/h1-4,7H,(H,18,19,20)

InChI Key

NYGXSUQZWJCTNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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